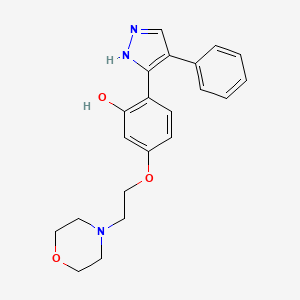

5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol

Description

Properties

IUPAC Name |

5-(2-morpholin-4-ylethoxy)-2-(4-phenyl-1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c25-20-14-17(27-13-10-24-8-11-26-12-9-24)6-7-18(20)21-19(15-22-23-21)16-4-2-1-3-5-16/h1-7,14-15,25H,8-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJLJXJKRLJSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Introduction of the morpholinoethoxy group: This step may involve the reaction of a phenol derivative with a morpholine and an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound may undergo reduction reactions, particularly at the pyrazole ring or phenyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the morpholinoethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies have indicated that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation, particularly in breast cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Biochemical Probes

The compound can serve as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific molecular targets allows researchers to explore enzyme mechanisms and develop inhibitors that could lead to new therapeutic agents .

Industrial Applications

In addition to its medicinal applications, this compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups may enable it to act as a building block for synthesizing more complex molecules .

Case Studies

Several case studies have explored the applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential use in cancer therapy .

- Anti-inflammatory Effects : Research indicated that this compound could reduce inflammation markers in animal models, providing evidence for its therapeutic potential in inflammatory diseases .

- Enzymatic Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, highlighting its utility as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol

- Structural Differences: Replaces the morpholinoethoxy group with a nitrophenoxy substituent.

- Key Findings: Intramolecular O—H⋯N hydrogen bonding stabilizes the planar conformation between the phenol and pyrazole rings (dihedral angle = 0.95°) . The nitro group is electron-withdrawing, reducing electron density on the aromatic system compared to the morpholinoethoxy group. This may enhance reactivity but increase toxicity risks .

5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

- Structural Differences: Ethoxy group replaces the morpholinoethoxy group; a methyl group is present on the pyrazole.

- Key Findings: The ethoxy group is less polar, likely reducing aqueous solubility compared to the morpholinoethoxy derivative. The methyl group introduces steric hindrance, which may limit interactions with hydrophobic binding pockets .

Halogen-Substituted Pyrazole Derivatives (e.g., 5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole Derivatives)

- Structural Differences: Halogen atoms (Cl, F) on the phenyl ring instead of the morpholinoethoxy group.

- Electronic effects (e.g., fluorine’s electron-withdrawing nature) may alter binding affinity to targets like adenosine receptors .

Pyrazoline Derivatives with Methoxyphenyl Groups

- Structural Differences: Methoxy groups on phenyl rings vs. morpholinoethoxy groups.

- Key Findings :

Physicochemical and Pharmacological Implications

Solubility and Bioavailability

Electronic Effects

- The morpholine ring’s tertiary amine and oxygen atoms donate electrons, creating a polar environment that may facilitate interactions with charged residues in enzyme active sites.

Conformational Stability

Biological Activity

5-(2-Morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Structural Overview

The compound features:

- A pyrazole ring at the core.

- A phenolic group which enhances its reactivity.

- An ethoxy side chain linked to a morpholine group, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound.

- Coupling Reaction : The phenyl group is introduced via methods such as Suzuki or Heck reactions.

- Ethoxy Group Introduction : Involves the reaction of a phenolic derivative with morpholine and an appropriate alkylating agent under basic conditions.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, showing promising results:

- Gram-negative bacteria : Escherichia coli and Proteus mirabilis.

- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis.

In one study, the zone of inhibition for various derivatives was measured, indicating effective antibacterial activity .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 10a | 20 | 125 |

| 10b | 15 | 250 |

| Fluconazole | 30 | 7.81 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that it could reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Properties

Emerging research indicates that derivatives of this compound may possess anticancer activity. Mechanistic studies suggest that they may induce apoptosis in cancer cells through modulation of specific signaling pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.

Comparative Analysis

When compared to structurally similar compounds, this compound demonstrates unique properties due to its specific combination of functional groups.

| Compound Name | Structural Features | Differences |

|---|---|---|

| 4-(2-morpholinoethoxy)phenol | Lacks pyrazole and phenyl groups | Altered chemical properties |

| 2-(4-phenyl-1H-pyrazol-3-yl)phenol | Lacks morpholinoethoxy group | Affects solubility and reactivity |

| 5-(2-morpholinoethoxy)-2-(4-methyl-1H-pyrazol-3-yl)phenol | Contains methyl instead of phenyl group | Potentially different biological activity |

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions (e.g., HCl in methanol) .

- Step 2 : Introduction of the morpholinoethoxy group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ .

- Optimization : Control temperature (60–80°C), solvent polarity, and stoichiometry to minimize side products. Monitor reaction progress using TLC and purify intermediates via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, focusing on phenolic -OH (~10–12 ppm) and morpholine N-CH₂ groups (~3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular mass and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% threshold for biological assays) .

Q. How can researchers initially evaluate the biological activity of this compound?

- In vitro assays :

- Enzyme inhibition : Test against target enzymes (e.g., kinases, COX-2) using fluorescence-based or colorimetric assays (IC₅₀ determination) .

- Cell viability : MTT or CellTiter-Glo assays in cancer or inflammatory cell lines .

- Structure-activity relationship (SAR) : Compare activity with analogs lacking the morpholinoethoxy or phenolic groups to identify pharmacophores .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure and hydrogen-bonding interactions?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DMF/EtOH) and collect data at low temperatures (e.g., 173 K) to minimize thermal motion .

- Software : Use SHELXL for refinement, focusing on intramolecular hydrogen bonds (e.g., O–H···N between phenol and pyrazole) and coplanarity of aromatic systems .

- Validation : Check R-factor convergence (<0.05) and validate geometry using CIF checkers .

Q. How should researchers address contradictions in biological activity data across different studies?

- Troubleshooting steps :

Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

Solubility effects : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm stability via LC-MS .

Metabolic interference : Test metabolites using liver microsome models to rule offtarget effects .

- Case example : Discrepancies in COX-2 inhibition may arise from differences in isoform selectivity or assay pH .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., COX-2 active site) .

- ADMET prediction : Employ SwissADME or ADMETLab to estimate logP (aim for 2–4), blood-brain barrier permeability, and CYP450 interactions .

- MD simulations : Run 100 ns simulations in GROMACS to assess conformational stability in aqueous and lipid bilayers .

Q. How can the compound’s stability under physiological conditions be systematically assessed?

- Forced degradation studies :

- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24h, monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track by NMR .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.